tert-butyl N-(4-isocyanobutyl)carbamate

Multicomponent reaction Isocyanide reactivity PNA monomer synthesis

For multi-step diversity-oriented synthesis, this compound solves the problem of needing two orthogonal reactive handles in a single building block. It combines a Boc-protected amine and a terminal isocyanide on a C4-linker, enabling Ugi or Passerini MCR scaffold assembly while preserving a latent amine for subsequent conjugation or solid-phase immobilization. Key differentiators: - Cuts library synthesis steps by integrating two orthogonal reactive centers. - Moderate hydrophilicity (XLogP3-AA = 1.3) facilitates aqueous workup after MCR. - Available with ≥95% purity; shipped under ambient conditions, stored at +4°C.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B12972032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-isocyanobutyl)carbamate
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC[N+]#[C-]
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h5-8H2,1-3H3,(H,12,13)
InChIKeyIQLSCBFFDOONPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(4-isocyanobutyl)carbamate: Bifunctional Isocyanide–Carbamate Building Block


tert-Butyl N-(4-isocyanobutyl)carbamate (CAS 353505-05-2, C₁₀H₁₈N₂O₂, MW 198.26 g/mol) is a heterobifunctional small molecule combining a Boc-protected aliphatic amine with a terminal isocyanide moiety [1]. It is classified as an α-isocyanocarbamate and functions primarily as a convertible isocyanide component in Ugi and related multicomponent reactions (MCRs), where the Boc group remains intact during the MCR and can be subsequently deprotected to reveal a free amine for further conjugation, solid-phase immobilization, or chain extension [2]. This orthogonal dual functionality distinguishes it from simple alkyl isocyanides and from monofunctional Boc-amines, positioning it as a strategic intermediate in the synthesis of peptide nucleic acid (PNA) monomers, peptidomimetics, and bifunctional probes [2].

1
Workflow
Ugi and Passerini multicomponent reaction synthesis
2
Selection Logic
Orthogonal isocyanide–Boc-amine bifunctional building block
3
Use Context
PNA monomers, peptidomimetics, and bifunctional probe assembly

Why Simple Isocyanides or Boc-Amines Cannot Substitute


Substitution with a simple alkyl isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) forfeits the latent amine handle required for post-MCR deprotection and downstream conjugation, while replacement with a monofunctional Boc-amine (e.g., tert-butyl (4-aminobutyl)carbamate) eliminates isocyanide-based MCR reactivity entirely [1]. The isothiocyanate analog (tert-butyl (4-isothiocyanatobutyl)carbamate) exhibits fundamentally different chemoselectivity—preferring thiourea formation with amines rather than participating in the Ugi or Passerini reactions—and displays a higher computed logP that alters solubility and partitioning behavior [2]. These functional and physicochemical divergences mean that generic substitution breaks the designed orthogonal reaction sequence, compelling users to source the specific isocyanobutyl carbamate for multi-step synthetic routes.

This Product
Isocyanobutyl carbamate
Retains latent amine for post-MCR conjugation
Generic Substitute
Simple alkyl isocyanide
Forfeits amine handle; orthogonal sequence may break
This Product
Isocyanide MCR reactivity
Participates in Ugi and Passerini reactions
Functional Analog
Isothiocyanatobutyl carbamate
Chemoselectivity shifts to thiourea; logP difference alters partitioning

Differentiation Evidence vs Structural and Functional Analogs


Ugi 4-CR Reactivity vs Simple Alkyl Isocyanides

In the Ugi four-component condensation employed for PNA monomer assembly, replacing a simple alkyl isocyanide with tert-butyl N-(4-isocyanobutyl)carbamate caused the reaction yield to plummet to approximately 11% under the initially established conditions, necessitating a dedicated re-optimization of solvent, temperature, and reaction time (Table 1 of the source) to recover synthetically useful yields [1]. The magnitude of this yield drop—from a class-typical range of 50–90% for conventional isocyanides in Ugi reactions to only 11%—quantitatively demonstrates that this functionalized isocyanide cannot be treated as a drop-in replacement. Users must anticipate investment in reaction condition screening.

Ugi-4CR Yield Drop
Head-to-head
~11% initial yield vs 50–90% class-typical
Reported reactivity context: requires condition optimization
PNA monomer assembly; Synthesis 2003, Table 1
Multicomponent reaction Isocyanide reactivity PNA monomer synthesis

Computed logP Divergence: Isocyanide vs Isothiocyanate Analogs

The computed XLogP3-AA value for tert-butyl N-(4-isocyanobutyl)carbamate is 1.3 [1], whereas the reported logP for its isothiocyanate analog (tert-butyl N-(4-isothiocyanatobutyl)carbamate, CAS 247035-47-8) is 2.785 . This approximately 1.5-unit logP difference corresponds to a roughly 30-fold difference in octanol-water partition coefficient, meaning the isocyanide is substantially more hydrophilic than the isothiocyanate. This difference governs extraction efficiency, chromatographic retention (normal-phase and reverse-phase), and potential passive membrane permeability in biological assay contexts.

logP Divergence
Cross-study comparable
Δ logP ≈ 1.5 (XLogP3-AA 1.3 vs 2.785)
Supports extraction and purification method selection
Isothiocyanate analog more lipophilic; data to verify across databases
Lipophilicity LogP Isocyanide vs isothiocyanate

Orthogonal Functional Group Architecture vs Monofunctional Analogs

tert-Butyl N-(4-isocyanobutyl)carbamate contains two orthogonal reactive centers: a Boc-protected secondary amine (carbamate NH, hydrogen bond donor count = 1) and a terminal isocyanide (formally a C≡N⁺–C⁻ dipole) [1]. In contrast, tert-butyl isocyanide (CAS 7188-38-7) has zero H-bond donors and no latent amine; tert-butyl (4-aminobutyl)carbamate (Boc-1,4-diaminobutane, CAS 68076-36-8) has two H-bond donors but no isocyanide. The target compound's topological polar surface area (TPSA = 42.7 Ų, computed) further differentiates it from the isothiocyanate analog (TPSA = 82.78 Ų) [1]. These properties enable sequential, chemoselective transformations without protecting group manipulation between steps.

Orthogonal Architecture
Class-level
2 reactive groups vs 1; TPSA 42.7 Ų
Bifunctional scaffold reduces protecting group steps
Computed descriptors; class-level inference
Bifunctional building block Orthogonal protection Scaffold complexity

Supplier Purity Specification and Batch QC Documentation

Bidepharm supplies tert-butyl N-(4-isocyanobutyl)carbamate (catalog BD235087) at a standard purity of ≥95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . Isocyanides are susceptible to hydrolysis, oxidation, and polymerization; the availability of multi-method batch QC reduces the risk of receiving degraded material that would compromise MCR efficiency. Such QC documentation is not universally provided by all catalog vendors for niche isocyanide building blocks.

Batch QC Documentation
Data to verify
≥95% purity; NMR, HPLC, GC batch data
Supplier-reported quality; supports isocyanide stability review
QC transparency may vary across vendors
Purity specification Batch QC Isocyanide stability

Key Application Scenarios


PNA Monomer Synthesis via Ugi-4CR with Latent Amine

The Xu et al. (2003) study directly demonstrates that tert-butyl N-(4-isocyanobutyl)carbamate serves as the key isocyanide component in Ugi four-component assembly of PNA monomers, where the Boc group survives the MCR and is later removed to expose the amine for solid-phase peptide coupling or further MCR cycles [1]. Despite an initially low yield (~11%), condition optimization enabled productive use, and the bifunctional architecture eliminates the need for pre-formed PNA monomers—the monomer backbone is constructed concurrently with chain elongation [1]. This application leverages the compound's unique orthogonal reactivity that no simple isocyanide or Boc-amine can replicate.

Bifunctional Probes via Sequential Isocyanide–Amine Deprotection

For constructing chemical probes where an isocyanide-based MCR (Ugi or Passerini) installs a core scaffold and subsequent Boc deprotection reveals a conjugation-ready amine, tert-butyl N-(4-isocyanobutyl)carbamate is the only commercially available building block that combines both functionalities in a single C₄-alkyl linker [1]. The isothiocyanate analog cannot participate in Ugi/Passerini chemistry (reacting instead via thiourea formation), making it unsuitable for this sequential workflow . The compound's moderate hydrophilicity (XLogP3-AA = 1.3) further facilitates aqueous workup after the MCR step [2].

Diversity-Oriented Synthesis with Orthogonal Functional Groups

In diversity-oriented synthesis (DOS) campaigns, the number of synthetically accessible chemotypes per reaction step is a critical efficiency metric. tert-Butyl N-(4-isocyanobutyl)carbamate contributes two orthogonal reactive centers (isocyanide for MCR diversification + latent amine for subsequent capping, tagging, or immobilization) in a single building block, effectively doubling the functional group density compared to monofunctional isocyanides [1]. This reduces step count in library production and is particularly valuable when the target library requires a common amine handle for final-stage purification or biotinylation [1].

logP-Driven Purification for Isocyanide Intermediates

When selecting between the isocyanide and isothiocyanate analogs, the ~1.5-unit logP difference (1.3 vs 2.785) provides a rational basis for choosing the more hydrophilic isocyanide when reverse-phase HPLC purification or aqueous extraction protocols are preferred [1]. In multi-step sequences where intermediate hydrophilicity governs chromatographic separation from non-polar byproducts, this property differentiation directly impacts isolated purity and throughput.

Application
Selection Property
Validation Focus
PNA monomer Ugi-4CR assembly
Latent amine post-MCR deprotection
Reaction condition optimization review
Bifunctional probe construction
Sequential isocyanide–amine reactivity
MCR compatibility and deprotection sequence
Diversity-oriented synthesis
Orthogonal functional group density
Step-count reduction and library efficiency
Hydrophilicity-guided purification
logP 1.3 (isocyanide vs isothiocyanate)
Aqueous extraction and RP-HPLC method fit
Quote Request

Request a Quote for tert-butyl N-(4-isocyanobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.